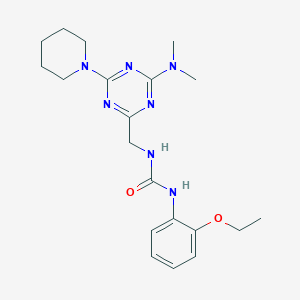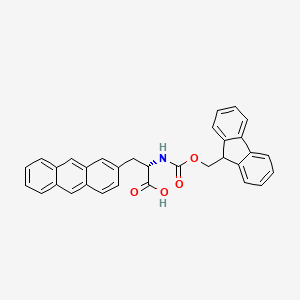
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H29N7O2 and its molecular weight is 399.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been actively engaged in synthesizing novel compounds using triazinyl derivatives as core structures, aiming to explore their potential in various scientific applications. For instance, the synthesis of new classes of cyclic dipeptidyl ureas and pseudopeptidic [1,2,4]triazines demonstrates the chemical versatility of triazinyl compounds. These synthesized molecules incorporate different amino acids through a urea moiety, presenting a significant step in the development of bioactive compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Antimicrobial and Anti-Cancer Activities
The exploration of triazinyl derivatives for antimicrobial and anti-cancer activities has yielded promising results. Novel thiazolidinone derivatives, featuring triazinyl and piperazine groups, have been evaluated against a spectrum of bacteria and fungi, showing significant antimicrobial properties (Patel, Patel, Kumari, & Patel, 2012). Similarly, compounds with triazole moieties linked to triazinyl groups have exhibited potent anti-hepatic cancer activities, highlighting their potential as therapeutic agents (Hassan, Rashdan, Nabil, & Elnagar, 2019).
Anti-Inflammatory and Anti-Proliferative Activities
Tri-substituted ureas derived from N-methylpiperazine, incorporating phenyl and N-heterocyclic substituents, have been studied for their anti-inflammatory and anti-proliferative activities. Some derivatives showed comparable or slightly inferior anti-inflammatory activity to indomethacin, a standard drug, and some displayed broad-spectrum anti-cancer activity, particularly against leukemia subpanels (Ranise et al., 2001).
Carbonic Anhydrase Inhibitors
Novel ureido benzenesulfonamides with 1,3,5-triazine moieties have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which is associated with cancer. These compounds exhibited potent inhibition, with sub-nanomolar Ki values, underscoring their potential as anticancer agents by targeting tumor-associated enzymes (Lolak, Akocak, Bua, & Supuran, 2019).
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O2/c1-4-29-16-11-7-6-10-15(16)22-20(28)21-14-17-23-18(26(2)3)25-19(24-17)27-12-8-5-9-13-27/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3,(H2,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIXODLHZUYXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763473.png)
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2763478.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2763480.png)
![N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2763481.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2763484.png)
![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2763486.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)
